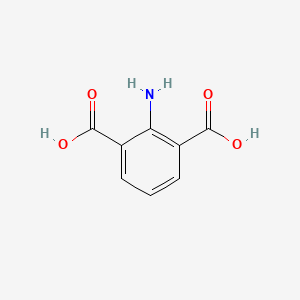

2-Aminoisophthalic acid

Description

Historical Context and Development

The development of this compound traces its origins to the broader investigation of substituted aromatic carboxylic acids that began in the early twentieth century. The compound emerged from systematic studies of nitration reactions involving isophthalic acid derivatives, where researchers sought to understand the regioselectivity and product distribution of nitro group incorporation into aromatic dicarboxylic acid systems. Historical synthetic approaches involved the nitration of isophthalic acid under controlled conditions, followed by reduction of the resulting nitroisophthalic acid intermediates to yield the desired amino-substituted product.

Early synthetic methodologies established that nitration of isophthalic acid at controlled temperatures could yield specific isomeric distributions of nitroisophthalic acid products. Research conducted on the nitration of isophthalic acid demonstrated that under optimized conditions using absolute nitric acid at thirty degrees Celsius, the reaction produced approximately 96.9 percent of the symmetric nitroisophthalic acid isomer and 3.1 percent of the asymmetric variant. This foundational work provided the basis for subsequent synthetic developments that enabled reliable access to this compound through reduction processes.

The progression from nitro-substituted precursors to amino-functionalized products involved the application of reducing agents such as sodium sulfide systems. The documented synthetic procedure involved treating 5-nitroisophthalic acid with sodium hydroxide solutions containing sodium sulfide nonahydrate under controlled heating conditions, followed by acidification to precipitate the desired amino acid product. These early methodological developments established the fundamental synthetic pathways that continue to be refined and optimized in contemporary research applications.

The historical significance of this compound development extends beyond purely synthetic considerations to encompass its recognition as a valuable precursor for more complex molecular architectures. Early researchers identified the potential of amino-substituted aromatic dicarboxylic acids to serve as versatile building blocks for coordination chemistry applications, leading to expanded investigations into their metal-binding properties and structural organization capabilities.

Significance in Chemical Research and Industry

The significance of this compound in modern chemical research stems primarily from its exceptional utility as a building block for advanced coordination polymers and metal-organic frameworks. Research investigations have demonstrated that this compound serves as an effective multidentate ligand capable of coordinating with various transition metal centers to produce structurally diverse and functionally sophisticated materials. The presence of both carboxylate coordination sites and amino functionality provides multiple binding modes that enable the construction of complex three-dimensional network structures with tunable properties.

Contemporary research has established this compound as a crucial component in the synthesis of porous metal-organic frameworks with specialized applications in gas separation and environmental remediation technologies. Studies have shown that coordination polymers constructed using this ligand exhibit remarkable selectivity for sulfur dioxide adsorption, with materials such as MUF-16 demonstrating high capacity sulfur dioxide uptake of 2.2 millimoles per gram at standard conditions. These findings have positioned this compound derivatives as promising candidates for industrial gas purification applications.

The compound's significance extends to photocatalytic applications, where coordination polymers based on this compound have demonstrated enhanced photodegradation efficiency for organic pollutants. Research findings indicate that metal-organic frameworks incorporating this ligand can achieve significant degradation of phenolic compounds under ultraviolet irradiation, with the degradation process following pseudo-second-order kinetics models. These photocatalytic properties have attracted considerable attention for potential water treatment and environmental cleanup applications.

Electrochemical applications represent another significant area where this compound derivatives have shown promise. Research has demonstrated that coordination polymers based on this ligand can function as electrocatalysts for carbon dioxide reduction reactions, with specific metal combinations showing activity for carbon dioxide conversion to carbon monoxide. These electrochemical properties have implications for sustainable energy conversion technologies and carbon dioxide utilization strategies.

The industrial relevance of this compound is further enhanced by its role in the development of fluorescent sensing materials. Studies have shown that metal-organic frameworks incorporating this ligand exhibit selective fluorescence responses to specific gas molecules, enabling the development of sensitive detection systems for environmental monitoring applications. The fluorescence properties, combined with structural stability, make these materials attractive for sensor development in industrial and environmental contexts.

| Research Application | Key Properties | Performance Metrics |

|---|---|---|

| Gas Separation | High sulfur dioxide affinity | 2.2 mmol/g at 1 bar |

| Photocatalysis | Enhanced phenol degradation | Pseudo-second-order kinetics |

| Electrochemical | Carbon dioxide reduction | Carbon monoxide production |

| Fluorescence Sensing | Selective gas detection | 1.26 millimolar detection limit |

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating the compound as 2-aminobenzene-1,3-dicarboxylic acid. This nomenclature reflects the structural arrangement of functional groups on the benzene ring, with the amino substituent positioned at the 2-position relative to the carboxylic acid groups located at the 1 and 3 positions. Alternative systematic names include 1,3-benzenedicarboxylic acid, 2-amino-, which emphasizes the dicarboxylic acid nature of the compound with amino substitution.

The chemical identity of this compound is definitively established through its molecular formula C₈H₇NO₄ and molecular weight of 181.15 daltons. The compound is registered under Chemical Abstracts Service number 39622-79-2, providing a unique identifier for database searches and regulatory documentation. The European Community number 674-256-2 serves as an additional regulatory identifier within European chemical registration systems.

Structural characterization reveals that this compound exists as a nearly planar molecule with atoms arranged in a coplanar configuration. Crystallographic analysis indicates that the compound crystallizes in the monoclinic space group C2/c, with specific lattice parameters of a = 4.9752 angstroms, b = 14.167 angstroms, c = 10.999 angstroms, and β = 99.066 degrees. These structural parameters provide precise geometric information essential for understanding intermolecular interactions and solid-state packing arrangements.

The International Chemical Identifier key for this compound is LDOMKUVUXZRECL-UHFFFAOYSA-N, which provides a standardized method for digital identification and database integration. The simplified molecular-input line-entry system representation is given as O=C(O)C1=CC=CC(C(O)=O)=C1N, encoding the complete structural connectivity in a linear text format.

Physical property characterization indicates that this compound exhibits a melting point range of 312-315 degrees Celsius and a calculated boiling point of 429.7 degrees Celsius at standard atmospheric pressure. The compound demonstrates limited water solubility characteristics typical of aromatic dicarboxylic acids, with solubility properties influenced by pH conditions due to the presence of ionizable carboxylic acid and amino functional groups.

| Property Category | Specification | Value |

|---|---|---|

| Molecular Formula | Elemental Composition | C₈H₇NO₄ |

| Molecular Weight | Atomic Mass Units | 181.15 daltons |

| Melting Point | Thermal Property | 312-315°C |

| Boiling Point | Thermal Property | 429.7°C |

| Crystal System | Structural | Monoclinic C2/c |

| Chemical Abstracts Service Number | Registry Identifier | 39622-79-2 |

The topological polar surface area of this compound is calculated as 100.62 square angstroms, indicating significant polarity that influences solubility and intermolecular interaction patterns. The logarithm of the partition coefficient between octanol and water is estimated at 0.6652, suggesting moderate lipophilicity characteristics. These physical chemical parameters are essential for predicting behavior in various chemical environments and designing appropriate handling and synthesis protocols.

Propriétés

IUPAC Name |

2-aminobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOMKUVUXZRECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303575 | |

| Record name | 2-aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39622-79-2 | |

| Record name | 39622-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

2-Aminoisophthalic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.

Biology: The compound is used in the study of enzyme interactions and as a precursor for the synthesis of biologically active molecules.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 2-aminoisophthalic acid involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The carboxyl groups can also interact with metal ions and other molecules, affecting the compound’s overall behavior in different environments .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are compared based on structural isomerism, substituent positions, and functional groups:

Table 1: Key Properties of 2-Aminoisophthalic Acid and Analogues

Comparative Analysis

Coordination Chemistry and Polymer Formation

- This compound: Forms 1D polymeric chains via μ₂-κ³O,O’:O’’ coordination with Mn²⁺, as shown in its catena-poly structure (CCDC 2180334) . The amino group enhances hydrogen bonding, stabilizing the lattice.

- 5-Aminoisophthalic Acid: Exhibits μ₂-, μ₃-, and μ₄-bridging modes in Co and Mn coordination polymers, enabling 2D/3D frameworks . The 5-amino group alters electronic properties, affecting ligand field strength.

- 2-Aminoterephthalic Acid: The para-substitution (1,4-dicarboxy) likely creates linear MOFs, contrasting with the meta-substitution in isophthalic acid derivatives. Limited data exists, but its terephthalate backbone suggests porosity applications .

DNA-Binding Properties

- 5-Aminoisophthalic Acid: Co(II) complexes with this ligand bind DNA via intercalation, with binding constants (K_b) quantified using UV-Vis and fluorescence spectroscopy .

- Further research is needed to confirm this.

Thermal and Physical Properties

- Melting Points: Both 2- and 5-aminoisophthalic acids decompose above 300°C , typical for aromatic dicarboxylic acids.

- Solubility: this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF), critical for hydrothermal synthesis .

Commercial Availability

- This compound: Available at 98% purity (¥30.00/250 mg) .

- 2-Aminoterephthalic Acid: Marketed as a laboratory chemical (Safety Data Sheet: AC278030000) .

Activité Biologique

2-Aminoisophthalic acid (CAS No. 39622-79-2) is an aromatic compound with significant biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological properties, synthesis, and relevant studies that highlight its utility in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 181.15 g/mol

- Solubility : Highly soluble in water (3.6 mg/ml) and exhibits good bioavailability .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial activity. For instance, the synthesis of 5-aminoisophthalate-based compounds has shown potential as antimicrobial agents, particularly against various bacterial strains. These compounds are characterized by their ability to selectively detect metal ions, which can be crucial in developing biosensors .

Catalytic Activity

This compound has been employed in the synthesis of metal-organic frameworks (MOFs), which have shown high catalytic activity for reactions such as the aerobic oxidation of olefins. The incorporation of this compound into MOFs enhances their stability and catalytic efficiency, making them suitable for industrial applications .

Case Studies

- Synthesis of Fluorescent Probes :

- Metal Coordination :

- Research on coordination compounds derived from this compound showed that it can act as a versatile ligand in forming stable complexes with metal ions, enhancing their catalytic properties. This was particularly noted in reactions involving Cu(II) salts, where the resulting complexes demonstrated effective catalytic activity in various organic transformations .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 181.15 g/mol |

| Solubility | 3.6 mg/ml |

| Antimicrobial Activity | Effective against bacteria |

| Catalytic Activity | High in MOF applications |

Méthodes De Préparation

Reaction Mechanism and General Procedure

The reduction of 2-nitroisophthalic acid to 2-aminoisophthalic acid via catalytic hydrogenation is a widely reported method. This process typically employs hydrogen gas (H₂) in the presence of a catalyst, such as Raney nickel or palladium on carbon (Pd/C), under controlled pressure and temperature.

Key Steps :

- Dissolution : 2-Nitroisophthalic acid is dissolved in an aqueous alkaline solution (e.g., NaOH or Na₂CO₃) to form a soluble salt.

- Reduction : The solution is subjected to H₂ gas (1–10 atm) in the presence of a catalyst.

- Neutralization and Isolation : The product is acidified to precipitate this compound, followed by filtration and recrystallization.

Optimization and Yield

- Catalyst Selection : Raney nickel demonstrates superior efficiency (98.9% yield) compared to Pd/C, which risks over-reduction or dimerization.

- Solvent Systems : Water or water-alcohol mixtures (e.g., methanol, ethanol) enhance solubility and reaction homogeneity.

- Temperature and Pressure : Optimal conditions include 70–100°C and 8–10 atm H₂, achieving >95% purity.

Table 1 : Catalytic Hydrogenation Parameters and Outcomes

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Raney Ni | H₂O/EtOH | 70 | 8 | 98.9 | 99.8 |

| Pd/C | H₂O | 70 | 8 | 23 | 81 |

Sodium Disulfide Reduction

Reaction Pathway

This method involves the reduction of 2-nitroisophthalic acid using sodium disulfide (Na₂S₂) under acidic conditions. The nitro group is reduced to an amino group via intermediate formation of disulfide linkages.

Procedure :

Performance Metrics

- Yield : 97–97.4% with purity >99.5%.

- Advantages : Avoids high-pressure H₂ gas, making it safer for industrial scales.

- Limitations : Generates sulfur-containing byproducts requiring rigorous filtration.

Hydrazine Hydrate Reduction

Methodology

Hydrazine hydrate (N₂H₄·H₂O) serves as a reducing agent in alkaline media, converting nitro groups to amines without metal catalysts.

Steps :

Efficiency and Scalability

- Yield : 95% with 99.7% purity.

- Scalability : Demonstrated at 1 mol scale (211.1 g nitro precursor).

- Environmental Impact : Hydrazine is toxic, necessitating careful waste management.

Comparative Analysis of Methods

Table 2 : Method Comparison for this compound Synthesis

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Safety Concerns |

|---|---|---|---|---|

| Catalytic Hydrogenation | Raney Ni, H₂ | 98.9 | 99.8 | High-pressure H₂ |

| Sodium Disulfide | Na₂S₂ | 97.4 | 99.5 | Sulfur byproducts |

| Hydrazine Hydrate | N₂H₄·H₂O | 95 | 99.7 | Toxicity of hydrazine |

Critical Considerations

- Catalyst Cost : Raney nickel is economical but requires post-reaction recovery.

- Byproduct Management : Sodium disulfide methods generate sulfides, complicating wastewater treatment.

- Green Chemistry : None of the methods fully align with green principles due to toxic reagents or high energy inputs.

Advanced Methodological Insights

Solvent Effects on Yield

Ethanol as a co-solvent in catalytic hydrogenation reduces yield (61%) compared to pure water (73%) due to lower nitro precursor solubility.

Side Reactions and Mitigation

Q & A

Q. What are the standard synthetic routes for 2-Aminoisophthalic acid, and what are their yields under optimized conditions?

- Methodological Answer : The synthesis of this compound typically involves nitration of isophthalic acid followed by catalytic hydrogenation to reduce the nitro group to an amine. Key steps include:

- Nitration : Sulfuric acid/nitric acid mixtures at 0–5°C, yielding nitro intermediates .

- Reduction : Palladium/charcoal or Raney nickel catalysts under hydrogen gas (1–3 atm) to produce the amine .

- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity.

- Yields : Reported yields range from 65% to 80% depending on reaction scale and catalyst efficiency (see Table 1) .

Table 1 : Comparison of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nitration + Hydrogenation | Pd/C | 78 | 97 | |

| Direct Amination | NH₃/H₂O₂ | 65 | 92 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm amine (-NH₂) stretches at ~3400 cm⁻¹ and carboxylic acid (-COOH) peaks at 1700–1650 cm⁻¹ .

- ¹H/¹³C NMR : In DMSO-d₆, the aromatic protons appear as a multiplet (δ 7.8–8.2 ppm), while amine protons are broad singlets (δ ~5.5 ppm) .

- XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, with reported lattice parameters (e.g., space group P2₁/c, a = 7.12 Å, b = 9.85 Å) .

- Elemental Analysis : Carbon/nitrogen ratios should match C₈H₇NO₄ (C: 53.04%, N: 7.73%) .

Q. What are the primary research applications of this compound in materials science?

- Methodological Answer :

- Coordination Polymers : Acts as a rigid linker in metal-organic frameworks (MOFs) due to its two carboxylate groups and amine functionality. Example: Cu(II)-based MOFs for gas adsorption .

- Peptide Synthesis : The amine group enables incorporation into peptide chains for studying conformational stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during this compound synthesis?

- Methodological Answer :

- Side Reactions : Over-nitration or decarboxylation under acidic/high-temperature conditions.

- Mitigation Strategies :

- Use controlled stoichiometry (HNO₃:isophthalic acid ≤ 1:1) to prevent over-nitration .

- Conduct reductions at <50°C to avoid decarboxylation .

- Monitor pH during purification (optimal pH 4–5) to stabilize the zwitterionic form.

- Case Study : A 2020 study achieved 85% yield by employing flow chemistry to regulate reaction exothermicity .

Q. How should contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with XRD-derived bond lengths and angles. For example, discrepancies in amine proton shifts may arise from solvent effects, which XRD can resolve .

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts within ±0.3 ppm of experimental values .

- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in datasets from replicated syntheses .

Q. What are the best practices for designing stability studies of this compound under varying environmental conditions?

- Methodological Answer :

- Experimental Design :

- Variables : Temperature (25–60°C), humidity (30–80% RH), and pH (2–12).

- Analytical Endpoints : HPLC purity, FT-IR peak retention, and mass loss (<5% over 6 months).

- Data Interpretation : Use Arrhenius modeling to predict degradation kinetics. A 2024 study reported a shelf-life of >24 months at 25°C/60% RH .

- Controlled Atmosphere Storage : Store in amber vials under nitrogen to prevent oxidation .

Methodological Recommendations

- Data Reporting : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility, including full characterization data for novel derivatives .

- Ethical Compliance : Adhere to FDA/NIST standards for chemical safety and data integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.